![molecular formula C9H13N3O B15275313 N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B15275313.png)
N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide typically involves the reaction of 3-[(methylamino)methyl]benzene-1-carboximidamide with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details about the reaction conditions, such as temperature, solvent, and catalysts, are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety .
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products
The major products formed from these reactions vary depending on the type of reaction. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound . Substitution reactions can result in a wide range of products depending on the substituents introduced .
Applications De Recherche Scientifique
N’-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N’-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N’-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide include:
- N-hydroxy-3-methyl-benzenecarboximidamide
- N-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide derivatives
Uniqueness
N’-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N'-hydroxy-3-(methylaminomethyl)benzenecarboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-11-6-7-3-2-4-8(5-7)9(10)12-13/h2-5,11,13H,6H2,1H3,(H2,10,12) |
Clé InChI |
DNMGPENDMBGSJO-UHFFFAOYSA-N |
SMILES isomérique |
CNCC1=CC(=CC=C1)/C(=N/O)/N |
SMILES canonique |
CNCC1=CC(=CC=C1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


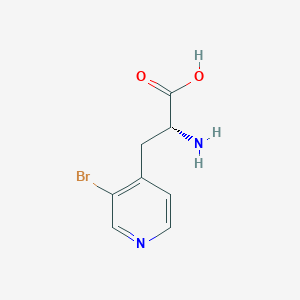
![2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B15275239.png)

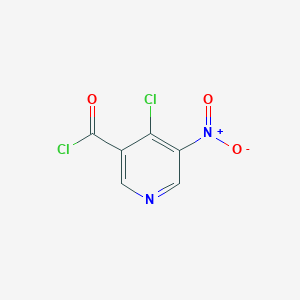
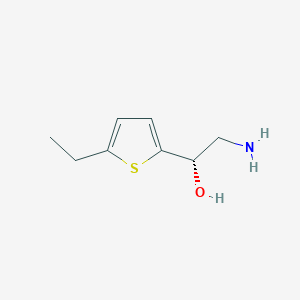
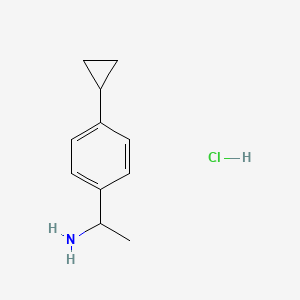

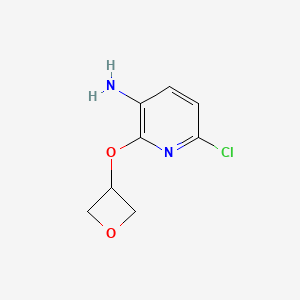
![N-methyl-N-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15275292.png)

![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)



